N-(4-ethoxybenzyl)benzenesulfonamide
CAS No.:
Cat. No.: VC10020268
Molecular Formula: C15H17NO3S
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H17NO3S |
---|---|
Molecular Weight | 291.4 g/mol |
IUPAC Name | N-[(4-ethoxyphenyl)methyl]benzenesulfonamide |
Standard InChI | InChI=1S/C15H17NO3S/c1-2-19-14-10-8-13(9-11-14)12-16-20(17,18)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3 |
Standard InChI Key | RPBRXSSVPSSSLL-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES | CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
N-(4-Ethoxybenzyl)benzenesulfonamide features a benzenesulfonamide group () linked to a 4-ethoxybenzyl moiety (). The ethoxy group at the para position of the benzyl ring introduces electron-donating effects, influencing the compound’s reactivity and intermolecular interactions . The IUPAC name, N-benzyl-4-(4-ethoxyphenyl)benzenesulfonamide, reflects this substitution pattern .
Table 1: Key Molecular Descriptors
Property | Value/Identifier |
---|---|
Molecular Formula | |
Molecular Weight | 367.5 g/mol |
SMILES | CCOC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
InChIKey | BTZZPVSLMFPWFV-UHFFFAOYSA-N |
Topological Polar Surface Area | 68.4 Ų |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The compound exhibits characteristic peaks at:
Nuclear Magnetic Resonance (NMR):
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-NMR: Signals at δ 7.66–7.56 ppm (aromatic protons), δ 4.91–4.18 ppm (benzyl CH), and δ 2.31 ppm (ethoxy CH) .
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-NMR: Peaks at δ 126–140 ppm (aromatic carbons), δ 63.2 ppm (ethoxy CH), and δ 44.5 ppm (sulfonamide CH) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between 4-ethoxybenzylamine and benzenesulfonyl chloride under alkaline conditions :
Key steps include:
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Dissolving 4-ethoxybenzylamine in aqueous NaCO.
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Gradual addition of benzenesulfonyl chloride at 0–5°C.
Yield: 70–75% after recrystallization from ethanol .
Industrial Manufacturing
Industrial processes utilize continuous-flow reactors to enhance scalability. Key optimizations include:
-
Temperature Control: Maintained at 5–10°C to minimize hydrolysis of sulfonyl chloride.
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Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) for higher reaction rates.
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Purification: Centrifugal partition chromatography (CPC) for >99% purity.
Physicochemical Properties
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Melting Point | 185–186°C |
Solubility | 0.12 g/L in water (25°C) |
LogP (Octanol-Water) | 3.45 |
pKa (Sulfonamide NH) | 9.8 |
The low aqueous solubility and moderate lipophilicity (LogP = 3.45) suggest suitability for lipid-based drug formulations .
Biological Activities and Mechanisms
Antimicrobial Activity
N-(4-Ethoxybenzyl)benzenesulfonamide exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) . Its mechanism involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis .
Carbonic Anhydrase Inhibition
The compound inhibits human carbonic anhydrase IX (hCA IX) with an IC of 12 nM, making it a candidate for anticancer therapies targeting hypoxic tumors . Molecular docking studies reveal hydrogen bonding with Thr199 and Zn in the active site .
Table 3: Enzyme Inhibition Profiles
Enzyme | IC (nM) | Target Disease |
---|---|---|
hCA IX | 12 | Colorectal cancer |
DHPS | 85 | Bacterial infections |
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
Compound | LogP | hCA IX IC (nM) | MIC (S. aureus) (μg/mL) |
---|---|---|---|
N-(4-Methoxybenzyl) | 3.10 | 15 | 10 |
N-(4-Chlorobenzyl) | 3.80 | 25 | 6 |
N-(4-Ethoxybenzyl) | 3.45 | 12 | 8 |
The ethoxy group enhances enzyme inhibition but slightly reduces antimicrobial potency compared to chloro-substituted analogues .
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